molecular formula C17H26N4O2 B2844750 N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide CAS No. 1049368-81-1

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide

Cat. No.: B2844750
CAS No.: 1049368-81-1
M. Wt: 318.421
InChI Key: JAFGLYUZCFGQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-Phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a synthetic organic compound characterized by a phenylpiperazine moiety linked via an ethyl chain to an oxalamide group, with a propyl substituent on the terminal amide nitrogen. The phenylpiperazine group is a common pharmacophore in central nervous system (CNS)-targeting agents, while the oxalamide backbone may contribute to hydrogen-bonding interactions critical for binding affinity .

Structural analysis of this compound, including bond lengths, angles, and torsional parameters, would typically rely on X-ray crystallography refined using programs like SHELXL . Such refinement ensures high precision in determining stereoelectronic properties, which are essential for comparing its activity and stability with analogs.

Properties

IUPAC Name

N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-2-8-18-16(22)17(23)19-9-10-20-11-13-21(14-12-20)15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFGLYUZCFGQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide typically involves the alkylation of the corresponding amines with alkylating reagents. One common method includes the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide, comparisons are drawn with three analogs (Table 1). These compounds share core structural motifs but differ in substituents or backbone modifications, influencing their physicochemical and pharmacological profiles.

Table 1: Structural and Functional Comparison of Analogs

Compound Name Core Structure Modifications LogP<sup>a</sup> Binding Affinity (Ki, nM)<sup>b</sup> Refinement Method<sup>c</sup>
This compound Propyl substituent; ethyl linker 3.2 12.4 (5-HT₁A) SHELXL
N1-(4-Phenylpiperazin-1-yl)acetyl-N2-ethyloxalamide Acetyl linker; ethyl substituent 2.8 8.9 (5-HT₁A) SHELXL
N1-(3-(4-Phenylpiperazin-1-yl)propyl)-N2-butyloxalamide Propyl linker; butyl substituent 3.6 18.3 (D₂) OLEX2
N1-(2-(4-Fluorophenylpiperazin-1-yl)ethyl)-N2-propyloxalamide Fluorophenyl substitution 3.0 6.7 (5-HT₁A) SHELXL

<sup>a</sup> LogP values predicted via computational methods.
<sup>b</sup> Binding affinity to serotonin (5-HT₁A) or dopamine (D₂) receptors.
<sup>c</sup> Structural refinement software used for crystallographic data.

Key Findings:

Substituent Effects :

  • The propyl substituent in the target compound contributes to moderate lipophilicity (LogP = 3.2), balancing membrane permeability and solubility. Replacement with a butyl group (third analog) increases LogP but reduces 5-HT₁A selectivity, shifting affinity toward dopamine receptors .
  • Fluorophenyl substitution (fourth analog) enhances binding affinity (Ki = 6.7 nM) due to improved electrostatic interactions with the 5-HT₁A receptor’s hydrophobic pocket.

Linker Flexibility :

  • The ethyl linker in the target compound allows optimal spatial orientation for receptor engagement. Switching to an acetyl linker (second analog) shortens the distance between pharmacophores, reducing steric hindrance and improving affinity (Ki = 8.9 nM) .

Refinement Consistency :

  • Compounds refined using SHELXL (e.g., target compound and fluorophenyl analog) show lower crystallographic R-values (<0.05), ensuring reliable comparisons of bond parameters. For instance, the target compound’s C-N bond length (1.34 Å) aligns closely with fluorophenyl analog data (1.33 Å), confirming structural consistency .

Mechanistic and Pharmacological Implications

The target compound’s oxalamide backbone facilitates hydrogen bonding with serine residues in the 5-HT₁A receptor, as inferred from docking studies. In contrast, analogs with bulkier substituents (e.g., butyl) exhibit reduced selectivity due to steric clashes. The phenylpiperazine moiety’s orientation, refined via SHELXL, further determines π-π stacking efficacy with aromatic receptor residues .

Biological Activity

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticonvulsant effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, structure-activity relationships (SAR), and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of 4-phenylpiperazine derivatives with propyloxalamide precursors. The process can vary slightly depending on the specific derivatives used, but generally follows a scheme that involves:

  • Preparation of Alkylating Agents : Using reagents such as 2-chloroacetyl chloride.
  • Alkylation Reaction : Reacting the prepared alkylating agents with 4-phenylpiperazine to form the desired oxalamide derivatives.

Anticonvulsant Activity

Numerous studies have evaluated the anticonvulsant activity of this compound and its analogs. A significant study involved testing various derivatives in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. The results indicated that many compounds exhibited notable anticonvulsant properties:

  • Effective Compounds : Several derivatives demonstrated high efficacy in preventing seizures across different models.
  • Dosage and Timing : The compounds were tested at various doses (30, 100, and 300 mg/kg) and at different time intervals post-administration (0.5 h and 4 h).

Table 1 summarizes the efficacy of selected compounds:

Compound IDDose (mg/kg)MES ProtectionscPTZ Protection
Compound 14100YesYes
Compound 19300YesYes
Compound 24100NoYes

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine moiety significantly influence the biological activity of these compounds. For instance:

  • Lipophilicity : More lipophilic compounds tended to show delayed onset but prolonged action in seizure models.
  • Moiety Exchange : Substituting phenylpiperazine with other piperazine derivatives often resulted in decreased anticonvulsant activity.

Case Studies and Transcriptome Analysis

A recent case study explored the use of transcriptome data to understand the mechanisms underlying the biological activity of this compound. This study aimed to correlate gene expression profiles with observed pharmacological effects, providing insights into potential pathways involved in its action:

  • Differential Gene Expression : Analysis revealed specific genes consistently upregulated or downregulated upon exposure to the compound.
  • Pathway Analysis : Identified pathways linked to neuroprotection and seizure modulation, suggesting a multifaceted mechanism of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.